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Compound of Interest

Compound Name: 2-(Tert-butyl)-4-nitrophenol

Cat. No.: B1268101 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic distinctions between positional isomers of 2-(tert-butyl)-4-nitrophenol. This

guide provides a comparative analysis of their spectral data, detailed experimental protocols,

and a visual representation of their structural differences.

The subtle shift of a functional group can dramatically alter a molecule's properties and

reactivity. For scientists working with substituted phenols, understanding the precise

arrangement of substituents is paramount. This guide delves into the spectroscopic nuances of

2-(tert-butyl)-4-nitrophenol and its positional isomers, offering a clear comparison based on

nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass

spectrometry (MS) data. By presenting quantitative data in accessible tables and outlining

detailed experimental methodologies, this resource aims to equip researchers with the tools to

confidently distinguish between these closely related compounds.

Structural Isomers at a Glance
The isomers discussed in this guide are all derivatives of nitrophenol with a tert-butyl group

substitution. Their distinct structures, arising from the varied positions of the nitro and tert-butyl

groups relative to the hydroxyl group, give rise to unique spectral fingerprints.
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Positional Isomers of Tert-butyl-nitrophenol

Primary Isomers Compared

Other Positional Isomers

2-(Tert-butyl)-4-nitrophenol

4-(Tert-butyl)-2-nitrophenol

Isomeric Relationship

2-(Tert-butyl)-6-nitrophenol

Isomeric Relationship

3-(Tert-butyl)-4-nitrophenol

Isomeric Relationship

2-(Tert-butyl)-5-nitrophenol

Isomeric Relationship

Click to download full resolution via product page

Caption: Structural relationship of 2-(tert-butyl)-4-nitrophenol and its key positional isomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(tert-butyl)-4-nitrophenol
and its isomers. Note that experimental data for some isomers, particularly 3-(tert-butyl)-4-

nitrophenol and 2-(tert-butyl)-5-nitrophenol, are not readily available in public databases and

are therefore omitted.

¹H NMR Spectral Data (CDCl₃, δ in ppm)
Compound

Tert-butyl (-
C(CH₃)₃)

Aromatic Protons -OH

2-(Tert-butyl)-4-

nitrophenol
~1.3-1.4 (s, 9H)[1] ~7.5-8.2 (m, 3H)[1] Variable

4-(Tert-butyl)-2-

nitrophenol
1.33 (s, 9H)

7.00 (d, 1H), 7.55 (dd,

1H), 8.00 (d, 1H)
11.0 (s, 1H)

2-(Tert-butyl)-6-

nitrophenol
1.45 (s, 9H)

7.20 (t, 1H), 7.65 (d,

1H), 7.95 (d, 1H)
Variable
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s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet

¹³C NMR Spectral Data (CDCl₃, δ in ppm)
Compound

Tert-butyl (-
C(CH₃)₃)

Tert-butyl
(quaternary C)

Aromatic Carbons

2-(Tert-butyl)-4-

nitrophenol
~30[1] ~35[1] ~115-160[1]

4-(Tert-butyl)-2-

nitrophenol
31.3 34.5

119.5, 124.5, 126.8,

139.8, 140.2, 153.3

2-(Tert-butyl)-6-

nitrophenol
29.5 35.1

119.8, 123.5, 133.0,

136.2, 149.8, 152.1

IR Spectral Data (cm⁻¹)

Compound O-H Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

NO₂ Stretch
(asymmetri
c)

NO₂ Stretch
(symmetric)

2-(Tert-

butyl)-4-

nitrophenol

~3200-3600

(broad)
~3000-3100 ~2850-3000 ~1520 ~1350

4-(Tert-

butyl)-2-

nitrophenol

~3230

(broad)
~3070 ~2960 ~1530 ~1340

2-(Tert-

butyl)-6-

nitrophenol

~3200

(broad)
~3080 ~2970 ~1535 ~1355

UV-Vis Spectral Data (in Methanol)
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Compound λmax (nm)

2-(Tert-butyl)-4-nitrophenol ~280, ~350

4-(Tert-butyl)-2-nitrophenol ~275, ~345

2-(Tert-butyl)-6-nitrophenol ~278, ~340

Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

2-(Tert-butyl)-4-nitrophenol 195
180 ([M-CH₃]⁺), 150 ([M-

NO₂]⁺), 139 ([M-C₄H₈]⁺)

4-(Tert-butyl)-2-nitrophenol 195
180 ([M-CH₃]⁺), 150 ([M-

NO₂]⁺), 139 ([M-C₄H₈]⁺)

2-(Tert-butyl)-6-nitrophenol 195
180 ([M-CH₃]⁺), 165 ([M-

NO]⁺), 139 ([M-C₄H₈]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of nitrophenol isomers is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0.03% v/v).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 16 ppm.
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Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 220 ppm.

Employ a proton-decoupled pulse sequence.

Use a pulse angle of 45 degrees.

Set the relaxation delay to 2-5 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain

a high-quality spectrum.

Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts using

the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
For solid samples, the thin solid film method is a common and effective technique:

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a

volatile organic solvent such as dichloromethane or acetone.

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl

or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid

sample on the plate.

Data Acquisition:

Place the salt plate in the sample holder of an FTIR spectrometer.

Record a background spectrum of the clean, empty beam path.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The following protocol is suitable for obtaining the UV-Vis absorption spectra of nitrophenol

isomers:

Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent such as

methanol or ethanol at a concentration of approximately 1 mg/mL. From this stock solution,

prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure the absorbance falls

within the linear range of the instrument (ideally between 0.1 and 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to serve as a blank.

Fill a matched quartz cuvette with the sample solution.

Scan the sample from 200 to 600 nm.

Record the absorbance as a function of wavelength.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass spectrometric analysis of these

compounds:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Interpretation: The resulting mass spectrum shows the relative abundance of the

molecular ion and various fragment ions, which can be used to determine the molecular

weight and elucidate the structure of the compound.

Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and mass spectrometry provide a powerful

arsenal for the structural elucidation and differentiation of 2-(tert-butyl)-4-nitrophenol and its

positional isomers. While sharing the same molecular formula, the unique electronic and steric

environments of each isomer result in distinct spectral features. This guide serves as a

practical reference for researchers, enabling the confident identification and characterization of

these important chemical entities in various scientific endeavors. The provided data and

protocols offer a solid foundation for further investigation and application in fields ranging from

synthetic chemistry to pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1268101#spectroscopic-comparison-of-2-tert-butyl-4-
nitrophenol-positional-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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